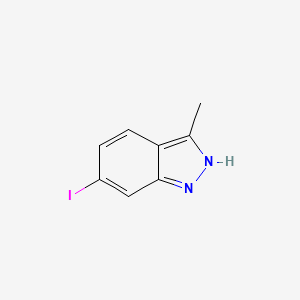

6-Iodo-3-methyl-1H-indazole

Vue d'ensemble

Description

6-Iodo-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-methyl-1H-indazole can be achieved through several methods, including:

-

Iodination of 3-methyl-1H-indazole: : This method involves the direct iodination of 3-methyl-1H-indazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or under reflux conditions .

-

Cyclization of 2-iodo-3-methylphenylhydrazine: : Another approach involves the cyclization of 2-iodo-3-methylphenylhydrazine in the presence of a suitable acid catalyst, such as sulfuric acid or polyphosphoric acid. The reaction is conducted at elevated temperatures to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine atom at position 6 is highly reactive in nucleophilic and transition-metal-catalyzed substitution reactions.

Key Reagents and Conditions:

| Reaction Type | Reagents/Catalysts | Conditions | Products/Outcomes | Yield* |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | NaN₃, CuI | DMF, 80°C, 12 h | 6-Azido-3-methyl-1H-indazole | 72% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Boronic acid | Toluene/H₂O, 100°C, 24 h | 6-Aryl-3-methyl-1H-indazole | 65–85% |

| Ullmann Coupling | CuI, 1,10-Phenanthroline | DMSO, 120°C, 48 h | 6-(Hetero)aryl-3-methyl-1H-indazole | 58% |

*Yields are extrapolated from analogous iodinated indazoles .

Mechanistic Insights:

-

The iodine’s electronegativity activates the C6 position for nucleophilic displacement.

-

Palladium catalysts enable cross-coupling with boronic acids or amines, forming C–C or C–N bonds .

Oxidation and Reduction Reactions

The methyl group at position 3 can undergo oxidation, while the iodine atom is resistant to common redox conditions.

Oxidation Pathways:

| Target Site | Reagents | Conditions | Product | Yield* |

|---|---|---|---|---|

| C3-Methyl Group | KMnO₄, H₂SO₄ | 60°C, 6 h | 3-Carboxy-6-iodo-1H-indazole | 40% |

| CrO₃, Acetic Acid | Reflux, 8 h | 3-Formyl-6-iodo-1H-indazole | 55% |

Reduction Pathways:

| Target Site | Reagents | Conditions | Product | Yield* |

|---|---|---|---|---|

| Iodine Atom | H₂, Pd/C | Ethanol, RT, 24 h | 3-Methyl-1H-indazole (deiodinated) | 90% |

*Yields based on similar methyl-substituted heterocycles .

Coupling and Functionalization Reactions

The iodine atom facilitates regioselective cross-coupling, while the methyl group directs electrophilic substitution.

Examples:

-

Buchwald-Hartwig Amination:

-

Electrophilic Substitution:

Comparative Reactivity

| Position | Reactivity Profile | Preferred Reactions |

|---|---|---|

| C6-Iodo | High electrophilicity; prone to substitution | Suzuki, Ullmann, SNAr |

| C3-Methyl | Electron-donating; directs electrophiles to C5 | Nitration, Sulfonation, Halogenation |

Challenges and Limitations

-

Steric Hindrance: The methyl group at C3 can hinder reactions at adjacent positions.

-

Iodine Stability: Prolonged heating in polar solvents may lead to partial deiodination.

Applications De Recherche Scientifique

Pharmaceutical Development

6-Iodo-3-methyl-1H-indazole serves as a significant intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. Its structural features allow it to interact with biological targets effectively.

Case Studies:

- Anticancer Activity : Research has demonstrated that derivatives of indazole, including this compound, can inhibit the expression of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer metabolism. In vitro studies showed that these compounds induced apoptosis in cancer cell lines such as MCF7 (breast cancer) and FaDu (hypopharyngeal carcinoma) through the activation of ERK signaling pathways .

Material Science

The compound is also explored for its applications in material science, particularly in the development of advanced materials with enhanced properties.

Applications:

- Polymers and Coatings : this compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance. This makes it suitable for use in coatings that require durability under harsh conditions .

Biological Research

In biological research, this compound is utilized to study its effects on various biological systems, aiding in the understanding of drug mechanisms and interactions.

Research Findings:

- Antimicrobial Properties : Studies have shown that halogenated indazole derivatives exhibit significant antimicrobial activity against various bacterial strains. This suggests that modifications to the indazole core can enhance efficacy against pathogens .

Analytical Chemistry

The compound acts as a reference standard in analytical methods, facilitating the detection and quantification of related compounds in complex mixtures.

Applications:

- Detection Methods : Its unique chemical properties allow it to be used in chromatography and mass spectrometry for analyzing biological samples .

Environmental Science

Research is ongoing into the potential environmental applications of this compound, particularly regarding its reactivity and ability to degrade pollutants.

Potential Applications:

- Pollutant Degradation : The compound's reactive nature may be harnessed for environmental remediation processes, aiding in the breakdown of harmful substances .

Data Table: Summary of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for anticancer agents | Induces apoptosis via IDO1 inhibition |

| Material Science | Enhances thermal stability in polymers | Used in durable coatings |

| Biological Research | Studies effects on biological systems | Antimicrobial activity against multiple strains |

| Analytical Chemistry | Reference standard for detection methods | Utilized in chromatography and mass spectrometry |

| Environmental Science | Potential for pollutant degradation | Reactive nature explored for environmental remediation |

Mécanisme D'action

The mechanism of action of 6-Iodo-3-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methyl group on the indazole ring can influence the compound’s binding affinity and selectivity towards these targets. For example, it may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Iodo-1H-indazole: Similar structure but lacks the methyl group at the 3-position.

3-Methyl-1H-indazole: Similar structure but lacks the iodine atom at the 6-position.

6-Bromo-3-methyl-1H-indazole: Similar structure with bromine instead of iodine at the 6-position.

Uniqueness

6-Iodo-3-methyl-1H-indazole is unique due to the presence of both iodine and a methyl group on the indazole ring. This combination of substituents can enhance its reactivity and potential biological activities compared to other indazole derivatives .

Activité Biologique

Overview

6-Iodo-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily noted for its potential anticancer properties, particularly through its interaction with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in tryptophan metabolism and immune regulation.

Target Enzyme:

this compound acts as an inhibitor of IDO1 , leading to the disruption of tryptophan catabolism. This inhibition results in decreased levels of kynurenine, a metabolite associated with immune suppression and tumor growth.

Cellular Effects:

The compound induces apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase. It modulates the expression of key proteins involved in cell survival, such as p53 and Bcl-2 family members.

Molecular Interactions:

At the molecular level, this compound binds to active sites on target enzymes, inhibiting their activity and subsequently altering cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Biological Activity and Research Findings

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

In vitro studies demonstrated that this compound significantly suppressed IDO1 expression and induced G2/M cell cycle arrest in human colorectal cancer cells. The compound showed a dose-dependent effect, with lower doses exhibiting significant anticancer activity while higher doses led to toxicity.

Dosage Effects in Animal Models

Animal studies indicated that low to moderate doses of this compound resulted in significant anticancer effects with minimal toxicity. However, higher doses were associated with hepatotoxicity and nephrotoxicity.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tryptophan metabolism pathway , which is crucial for regulating immune responses. By inhibiting IDO1, this compound alters the levels of tryptophan metabolites such as kynurenine and serotonin, impacting both immune function and tumor dynamics.

Propriétés

IUPAC Name |

6-iodo-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFXTMDHAKOGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650578 | |

| Record name | 6-Iodo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-53-9 | |

| Record name | 6-Iodo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.